molecular formula C7H16ClNO2 B599474 (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride CAS No. 132605-95-9

(R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride

Cat. No.: B599474
CAS No.: 132605-95-9
M. Wt: 181.66
InChI Key: HZQWRYHUNMXMLF-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride is a chiral amino acid derivative. It is commonly used in the synthesis of various pharmaceutical compounds due to its unique structural properties. The hydrochloride salt form enhances its solubility in water, making it more suitable for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate chiral precursor, often derived from natural amino acids.

    Aminomethylation: The precursor undergoes aminomethylation, where an aminomethyl group is introduced. This step often involves the use of formaldehyde and a suitable amine under acidic conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous control of reaction parameters such as temperature, pH, and reactant concentrations to optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted amino acids, amides, and other nitrogen-containing compounds, which are valuable intermediates in pharmaceutical synthesis.

Scientific Research Applications

®-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active peptides and proteins.

    Medicine: It is involved in the development of drugs for treating neurological disorders and other medical conditions.

    Industry: It is used in the production of various fine chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of ®-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the compounds derived from it.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride: The enantiomer of the compound, which has different biological activities.

    2-(Aminomethyl)-4-methylpentanoic acid: The free base form without the hydrochloride salt.

    4-Methylvaleric acid: A structurally similar compound with different functional groups.

Uniqueness

®-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride is unique due to its chiral nature and the presence of both amino and carboxylic acid functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(2R)-2-(aminomethyl)-4-methylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5(2)3-6(4-8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQWRYHUNMXMLF-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719290
Record name (2R)-2-(Aminomethyl)-4-methylpentanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132605-95-9
Record name (2R)-2-(Aminomethyl)-4-methylpentanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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